molecular formula C14H28N2O8 B8248231 (4-Aminotetrahydropyran-2-yl)methanol;1/2oxalicacid

(4-Aminotetrahydropyran-2-yl)methanol;1/2oxalicacid

Cat. No.: B8248231
M. Wt: 352.38 g/mol
InChI Key: PSSYSUZDZHSDJA-UHFFFAOYSA-N
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Description

(4-Aminotetrahydropyran-2-yl)methanol;1/2oxalicacid is a chemical compound with the molecular formula C14H28N2O8. It is known for its unique structure, which includes an aminotetrahydropyran ring and a methanol group, combined with hemioxalate. This compound is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Aminotetrahydropyran-2-yl)methanol;1/2oxalicacid typically involves the reaction of tetrahydropyran derivatives with appropriate amine and alcohol groups under controlled conditions. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process includes rigorous quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(4-Aminotetrahydropyran-2-yl)methanol;1/2oxalicacid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the desired product but generally involve controlled temperatures, pressures, and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may yield alcohols or amines.

Scientific Research Applications

(4-Aminotetrahydropyran-2-yl)methanol;1/2oxalicacid is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of (4-Aminotetrahydropyran-2-yl)methanol;1/2oxalicacid involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Aminotetrahydropyran-2-yl)methanol;1/2oxalicacid is unique due to its specific ring structure and functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various scientific research applications and distinguishes it from other similar compounds .

Properties

IUPAC Name

(4-aminooxan-2-yl)methanol;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C6H13NO2.C2H2O4/c2*7-5-1-2-9-6(3-5)4-8;3-1(4)2(5)6/h2*5-6,8H,1-4,7H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSSYSUZDZHSDJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CC1N)CO.C1COC(CC1N)CO.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28N2O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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